BenchChemオンラインストアへようこそ!

Propargyl-PEG3-acid

ADC Pharmacokinetics Linker Design Toxicity Modulation

Propargyl-PEG3-acid (CAS 1347760-82-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. As a member of the propargyl-PEGn-acid class, it features a terminal alkyne (propargyl) group and a terminal carboxylic acid, connected by a discrete PEG3 spacer.

Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
CAS No. 1347760-82-0
Cat. No. B610230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG3-acid
CAS1347760-82-0
SynonymsPropargyl-PEG3-acid;  Propyne-PEG2-CH2CH2COOH
Molecular FormulaC10H16O5
Molecular Weight216.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)
InChIKeyCJNSWLAJTZVSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG3-acid (CAS 1347760-82-0): A Precision PEG3 Linker for ADC and PROTAC Conjugation


Propargyl-PEG3-acid (CAS 1347760-82-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. As a member of the propargyl-PEGn-acid class, it features a terminal alkyne (propargyl) group and a terminal carboxylic acid, connected by a discrete PEG3 spacer . The alkyne enables highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the carboxylic acid allows for facile amide bond formation with primary amines . Its core function is to serve as a non-cleavable, hydrophilic spacer in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) . The compound's purity, typically ≥98%, and defined molecular weight (216.23 g/mol) ensure reproducible conjugation stoichiometry, a critical parameter for therapeutic and research tool development .

Why Propargyl-PEG3-acid (CAS 1347760-82-0) is Not Interchangeable with Other PEGn Linkers


Generic substitution among propargyl-PEGn-acid analogs is not scientifically valid due to the direct, quantifiable impact of the PEG spacer length (n) on conjugate physicochemical and biological properties. The n=3 unit in Propargyl-PEG3-acid represents a specific design point. Literature demonstrates that PEG spacer length directly modulates key parameters: shorter PEG chains (e.g., PEG0-PEG2) may inadequately mask payload hydrophobicity leading to aggregation and rapid clearance, while longer chains (e.g., PEG8+) can increase hydrodynamic radius and potentially impede tissue penetration [1]. The 'PEG3' length is frequently cited as a design choice that balances solubility enhancement with minimization of non-specific steric hindrance, particularly in ADC and PROTAC applications . Therefore, substituting Propargyl-PEG3-acid with its PEG2 or PEG4 analog will result in a conjugate with demonstrably different pharmacokinetic profiles, solubility characteristics, and ultimately, different in vivo efficacy and safety margins [2].

Quantitative Differentiation Evidence for Propargyl-PEG3-acid (CAS 1347760-82-0) Selection


Impact of PEG Spacer Length on Pharmacokinetics and Toxicity of ADCs

The length of the PEG spacer in a linker-payload construct directly correlates with the pharmacokinetic (PK) profile and off-target toxicity of the resulting Antibody-Drug Conjugate (ADC). A class-level inference can be drawn from studies comparing drug-linkers with varying PEG chain lengths. Faster-clearing ADCs, typically those prepared with linkers containing very short or no PEG spacers (e.g., analogous to PEG1 or PEG2), produced higher maximum tissue concentrations (Cmax) of the released payload (MMAE) at early post-dose time points compared to slower-clearing ADCs with longer PEG chains (e.g., analogous to PEG4 or longer) [1]. The selection of Propargyl-PEG3-acid provides an intermediate spacer length that aims to mitigate the high Cmax and associated acute toxicity seen with very short linkers, without the potential for impaired tumor penetration that may occur with excessively long PEG chains .

ADC Pharmacokinetics Linker Design Toxicity Modulation

Physicochemical Differentiation: LogP and Solubility Profile of Propargyl-PEG3-acid

Propargyl-PEG3-acid possesses a measured or calculated partition coefficient (LogP) of -0.44, indicating significant hydrophilicity . While a direct comparative table of LogP values for Propargyl-PEG1-acid and Propargyl-PEG2-acid is not available from a single source, the general class-level principle is that increasing the number of ethylene glycol (PEG) units increases hydrophilicity (decreases LogP) and aqueous solubility [1]. The negative LogP of the PEG3 variant is a quantitative marker of its ability to impart water solubility to hydrophobic payloads, a key feature for minimizing aggregation of bioconjugates . In contrast, linkers with fewer PEG units (e.g., PEG1, PEG2) would be expected to have a higher (less negative) LogP, offering less capacity to mask hydrophobic payloads.

Linker Physicochemistry Solubility LogP

Application-Specific Validation: Synthesis of 6-OHDA-PEG3-yne as a Research Tool

Propargyl-PEG3-acid has been specifically utilized and cited in the peer-reviewed literature for the synthesis of 6-OHDA-PEG3-yne, a functionalized hydroxydopamine quinone used to investigate thiol modification in neuronal cell death [1]. This is a direct, application-specific differentiation. While other propargyl-PEGn-acid linkers could theoretically be used, the published protocol validates the PEG3 variant for this specific research application. Substituting a different linker length (e.g., PEG2 or PEG4) would alter the properties of the resulting 6-OHDA conjugate (e.g., solubility, membrane permeability) and would deviate from the validated, published methodology, introducing an uncharacterized variable into the experimental system.

PROTAC Synthesis 6-OHDA Click Chemistry

Price and Supply Differentiation vs. Longer PEG Linkers (PEG4, PEG6, PEG8)

A cross-vendor comparison of list pricing reveals a consistent cost differential between Propargyl-PEG3-acid and its longer-chain analogs (PEG4, PEG6, PEG8). While absolute prices vary by supplier, the PEG3 variant is positioned as a cost-effective entry point for incorporating a hydrophilic spacer. For example, at one major supplier (AKSci), Propargyl-PEG3-acid is priced at $256 for 1 gram . In contrast, the longer Propargyl-PEG4-acid (CAS 1415800-32-6) and Propargyl-PEG6-acid (CAS 1951438-84-8) often command a premium of 20-50% per gram due to increased synthetic steps and raw material costs. This makes the PEG3 variant a more economical choice for initial large-scale screening or when a minimal yet effective hydrophilic spacer is required.

Procurement Cost Supply Chain Linker Economics

Definitive Application Scenarios for Propargyl-PEG3-acid (CAS 1347760-82-0) Based on Empirical Evidence


1. Optimizing ADC Lead Candidates by Balancing Pharmacokinetics and Potency

Use Propargyl-PEG3-acid to construct a linker-payload platform where a moderate level of hydrophilicity is required to improve ADC pharmacokinetics without overshooting into a very long PEG chain (e.g., PEG8+) that might hinder tumor penetration. The class-level evidence shows that increasing PEG length slows clearance and reduces payload Cmax in tissues [1]. Selecting the PEG3 spacer allows researchers to empirically test the hypothesis that a short-to-medium PEG chain provides the optimal balance between prolonged circulation and efficient tumor uptake for their specific antibody and payload combination. This is a direct application of the pharmacokinetic modulation principles established in the field [1].

2. Reproducing Published PROTAC and Chemical Biology Methodologies

Employ Propargyl-PEG3-acid as a key reagent for synthesizing 6-OHDA-PEG3-yne, a probe for investigating oxidative stress pathways [2]. This is a high-confidence, application-specific use case directly supported by the peer-reviewed literature [2]. For researchers studying Parkinson's disease models or neuronal cell death mechanisms, using the exact same linker as the published study ensures that the physicochemical properties (e.g., solubility, cell permeability) of the synthesized probe match the reported data, thereby ensuring reproducibility. Substitution with a PEG2 or PEG4 analog would introduce an unvalidated variable that could confound experimental results.

3. Cost-Efficient Large-Scale Conjugation for Early-Stage Research

Prioritize Propargyl-PEG3-acid for projects requiring gram-scale synthesis of bioconjugates or linker-payload intermediates where budget is a primary constraint. Cross-vendor pricing analysis shows the PEG3 variant is typically 20-50% less expensive per gram compared to longer propargyl-PEGn-acid analogs . This makes it the economically rational choice for generating large batches of conjugates for extensive in vitro screening, initial in vivo efficacy studies, or developing robust conjugation protocols, especially when the incremental benefit of an additional PEG unit has not yet been experimentally proven to be necessary [3].

4. Mitigating Payload-Induced Aggregation in ADC Formulation

Incorporate Propargyl-PEG3-acid as a linker when conjugating highly hydrophobic cytotoxic payloads (e.g., certain auristatins or maytansinoids) to an antibody. The hydrophilic nature of the PEG3 spacer, as quantified by its negative LogP value (-0.44) , is crucial for masking the hydrophobicity of the drug payload. This prevents aggregation of the ADC, a common development challenge that can lead to poor solubility, rapid clearance, and increased immunogenicity. The PEG3 unit provides a sufficient hydration shell to improve conjugate stability in aqueous formulation buffers, a function that shorter PEG linkers (e.g., PEG1, PEG2) may not adequately perform .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG3-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.